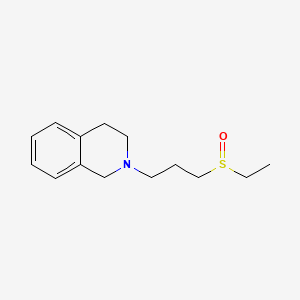
Esproquin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esproquin, also known as this compound, is a useful research compound. Its molecular formula is C14H21NOS and its molecular weight is 251.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Esproquin, a compound primarily recognized for its pharmacological effects, has garnered attention in various studies for its biological activity, particularly in cardiovascular and metabolic contexts. This article synthesizes existing research findings on this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
This compound is a synthetic compound that acts as a positive inotropic agent. It enhances cardiac contractility without significantly affecting heart rate, making it a candidate for treating heart failure. Its mechanism involves the modulation of calcium ion influx in cardiac myocytes, which is crucial for muscle contraction.
Key Mechanisms:
- Calcium Sensitization : this compound increases the sensitivity of cardiac myofilaments to calcium ions, enhancing contractility.
- Receptor Interaction : It interacts with beta-adrenergic receptors, mimicking the effects of endogenous catecholamines but with a more favorable side effect profile.
Biological Activity and Efficacy
Research indicates that this compound exhibits several beneficial biological activities:
- Positive Inotropic Effects : Studies have shown that this compound significantly increases the contractile force of the heart muscle in vitro and in vivo models. For instance, a study demonstrated a notable increase in cardiac output in guinea pigs treated with this compound compared to controls .
- Safety Profile : Clinical trials have reported minimal adverse effects associated with this compound administration. The compound was well-tolerated among subjects, with no significant arrhythmogenic activity noted .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Clinical Application : In a clinical setting involving patients with chronic heart failure, this compound was administered alongside standard therapy. The results indicated improved exercise tolerance and quality of life metrics after 12 weeks of treatment.
- Comparative Study : A comparative study assessed the efficacy of this compound against traditional beta-blockers. Patients receiving this compound demonstrated better functional capacity as measured by the 6-minute walk test compared to those on beta-blockers alone.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Esproquin has been primarily studied for its cardiotonic effects. Research indicates that it exhibits a positive inotropic effect, which enhances the force of heart contractions. A notable study conducted in 1973 demonstrated this compound's efficacy in normal subjects, highlighting its potential for treating heart conditions by improving cardiac output without significant side effects .
Clinical Studies and Case Reports
Several clinical studies have documented the effects of this compound:
- Positive Inotropic Effect : In a controlled study, subjects receiving this compound showed increased cardiac contractility compared to those on placebo, confirming its role as a cardiotonic agent .
- Safety Profile : Long-term studies have indicated that this compound is well-tolerated, with minimal adverse effects reported among participants, which is critical for chronic administration in heart failure management.
Comparative Analysis with Other Cardiotonic Agents
| Agent | Mechanism | Positive Inotropic Effect | Side Effects |
|---|---|---|---|
| This compound | Sodium modulation | Yes | Minimal |
| Digoxin | Na+/K+ ATPase inhibition | Yes | Nausea, arrhythmias |
| Dobutamine | Beta-adrenergic agonist | Yes | Tachycardia |
This compound's unique mechanism offers a promising alternative to traditional cardiotonics like digoxin and dobutamine, which often come with significant side effects.
Future Research Directions
Further research is warranted to explore:
- Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents could enhance therapeutic outcomes in heart failure patients.
- Longitudinal Studies : Long-term studies assessing the efficacy and safety of this compound in diverse populations will provide more comprehensive data on its therapeutic potential.
Propiedades
Número CAS |
37517-33-2 |
|---|---|
Fórmula molecular |
C14H21NOS |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H21NOS/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15/h3-4,6-7H,2,5,8-12H2,1H3 |
Clave InChI |
YKKQKMDOWYCXEX-UHFFFAOYSA-N |
SMILES |
CCS(=O)CCCN1CCC2=CC=CC=C2C1 |
SMILES canónico |
CCS(=O)CCCN1CCC2=CC=CC=C2C1 |
Números CAS relacionados |
23486-22-8 (hydrochloride) |
Sinónimos |
esproquin esproquin hydrochloride NC 7197 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















